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3-(2-(Diethylamino)ethyl)phenol
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Overview
Description
3-(2-(Diethylamino)ethyl)phenol is an organic compound with the molecular formula C12H19NO. It is a phenol derivative where the phenol group is substituted with a diethylaminoethyl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)phenol typically involves the reaction of resorcinol with diethylamine under specific conditions. One method involves heating resorcinol with diethylamine in the presence of a catalyst at elevated temperatures. The reaction is carried out in an autoclave at around 200°C, followed by cooling and extraction to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Diethylamino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
3-(2-(Diethylamino)ethyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes and proteins, affecting their activity. The diethylaminoethyl group enhances the compound’s solubility and facilitates its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)phenol
- N,N-Diethyl-3-aminophenol
- N,N-Diethyl-3-hydroxyaniline
Uniqueness
3-(2-(Diethylamino)ethyl)phenol is unique due to the presence of the diethylaminoethyl group, which imparts specific chemical and physical properties. This substitution enhances its reactivity and solubility compared to other similar phenol derivatives .
Biological Activity
The compound 3-(2-(Diethylamino)ethyl)phenol , also known as DEAE-phenol , is a phenolic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DEAE-phenol, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DEAE-phenol is characterized by a diethylaminoethyl side chain attached to a phenolic core. Its chemical structure can be represented as follows:
This compound exhibits properties typical of phenolic compounds, including antioxidant activity and the ability to interact with various biological targets.
Antioxidant Activity
Phenolic compounds, including DEAE-phenol, are known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that DEAE-phenol can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.
Antimicrobial Activity
DEAE-phenol has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have indicated that it exhibits bacteriostatic effects against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, thereby inhibiting growth.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 mg/mL |
Escherichia coli | 1.0 mg/mL |
Pseudomonas aeruginosa | 2.0 mg/mL |
Anticancer Activity
Research indicates that DEAE-phenol possesses anticancer properties, particularly against prostate cancer cells. In vitro assays using PC-3 prostate cancer cell lines revealed that DEAE-phenol significantly reduced cell viability at concentrations as low as 20 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
5 | 85 |
10 | 65 |
20 | 30 |
The biological activities of DEAE-phenol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : DEAE-phenol has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis : Studies suggest that DEAE-phenol can induce apoptosis in cancer cells through the activation of caspases.
- Modulation of Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cell survival.
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry explored the anticancer effects of DEAE-phenol on prostate cancer cells. The researchers found that treatment with DEAE-phenol led to a dose-dependent reduction in cell proliferation and increased apoptosis markers.
Study on Antimicrobial Effects
In another study, DEAE-phenol was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that DEAE-phenol effectively inhibited MRSA growth, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)9-8-11-6-5-7-12(14)10-11/h5-7,10,14H,3-4,8-9H2,1-2H3 |
InChI Key |
YYVUAQURLKVSID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1=CC(=CC=C1)O |
Origin of Product |
United States |
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